5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid
CAS No.: 1694220-62-6
Cat. No.: VC4605313
Molecular Formula: C12H18N4O4
Molecular Weight: 282.3
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1694220-62-6 |
|---|---|
| Molecular Formula | C12H18N4O4 |
| Molecular Weight | 282.3 |
| IUPAC Name | 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-2H-triazole-4-carboxylic acid |
| Standard InChI | InChI=1S/C12H18N4O4/c1-12(2,3)20-11(19)16-6-4-5-7(16)8-9(10(17)18)14-15-13-8/h7H,4-6H2,1-3H3,(H,17,18)(H,13,14,15) |
| Standard InChI Key | QHDCLZHHOOVMIS-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)N1CCCC1C2=NNN=C2C(=O)O |
Introduction
The compound 5-{1-[(tert-butoxy)carbonyl]pyrrolidin-2-yl}-1H-1,2,3-triazole-4-carboxylic acid is an organic molecule that belongs to the class of triazoles. It features a pyrrolidine ring protected by a tert-butoxycarbonyl (Boc) group and attached to a triazole ring with a carboxylic acid functionality. This compound is of interest in various chemical and pharmaceutical applications due to its unique structural properties.
Synthesis
The synthesis typically involves click chemistry reactions where azides react with alkynes in the presence of copper catalysts to form triazoles . The incorporation of the Boc group allows for selective deprotection under acidic conditions.
Applications
This compound may find applications in drug discovery due to its structural similarity to known bioactive molecules. The presence of both a carboxylic acid and a protected amine offers opportunities for further modification into more complex structures.
Availability and Suppliers
While specific information about suppliers for this exact compound is limited in publicly available sources, companies like American Elements offer related compounds such as 5-{1-(tert-butoxy)carbonyl}pyrrolidin-2(yl)-triazole derivatives, indicating potential availability through custom synthesis or specialized vendors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume